4-Cyanobenzaldehyde oxime 4-Cyanobenzaldehyde oxime
Brand Name: Vulcanchem
CAS No.: 6522-28-7
VCID: VC14433543
InChI: InChI=1S/C8H6N2O/c9-5-7-1-3-8(4-2-7)6-10-11/h1-4,6,11H
SMILES:
Molecular Formula: C8H6N2O
Molecular Weight: 146.15 g/mol

4-Cyanobenzaldehyde oxime

CAS No.: 6522-28-7

Cat. No.: VC14433543

Molecular Formula: C8H6N2O

Molecular Weight: 146.15 g/mol

* For research use only. Not for human or veterinary use.

4-Cyanobenzaldehyde oxime - 6522-28-7

Specification

CAS No. 6522-28-7
Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
IUPAC Name 4-(hydroxyiminomethyl)benzonitrile
Standard InChI InChI=1S/C8H6N2O/c9-5-7-1-3-8(4-2-7)6-10-11/h1-4,6,11H
Standard InChI Key XUPNOABKAQYYOD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C=NO)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Cyanobenzaldehyde oxime consists of a benzene ring substituted with a cyano group (-CN) and an oxime (-CH=N-OH) at the para positions. The IUPAC name, 4-(hydroxyiminomethyl)benzonitrile, reflects this arrangement . The planar structure is stabilized by conjugation between the aromatic ring, cyanide, and oxime groups, as evidenced by its SMILES notation \text{ON=Cc1ccc(cc1)C#N} and InChIKey XUPNOABKAQYYOD-UHFFFAOYSA-N\text{XUPNOABKAQYYOD-UHFFFAOYSA-N} .

Table 1: Key Structural and Computational Properties

PropertyValueSource
Molecular FormulaC8H6N2O\text{C}_8\text{H}_6\text{N}_2\text{O}
Molecular Weight146.15 g/mol
XLogP3 (Partition Coefficient)1.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bond Count1
Exact Mass146.048012819 Da

Physical Characteristics

The compound exhibits limited solubility in water at 20°C but dissolves in polar organic solvents such as dimethyl sulfoxide (DMSO) or ethanol . Its melting point ranges between 100–103°C, while the boiling point under reduced pressure (16 hPa) is 133°C . The oxime’s stability under ambient conditions is moderate, requiring storage in cool, dry environments to prevent decomposition .

Synthesis and Preparation

Synthetic Routes

4-Cyanobenzaldehyde oxime is typically synthesized via the condensation of 4-cyanobenzaldehyde (CAS: 105-07-7) with hydroxylamine hydrochloride in aqueous or alcoholic media . The reaction proceeds as follows:

4-Cyanobenzaldehyde+NH2OHHCl4-Cyanobenzaldehyde oxime+HCl+H2O\text{4-Cyanobenzaldehyde} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{4-Cyanobenzaldehyde oxime} + \text{HCl} + \text{H}_2\text{O}

This method yields high purity (>95%) when conducted under reflux conditions with stoichiometric control . Alternative approaches include the use of microwave-assisted synthesis to reduce reaction times .

Table 2: Synthesis Parameters

ParameterConditionSource
Precursor4-Cyanobenzaldehyde
ReagentHydroxylamine hydrochloride
SolventEthanol/Water
TemperatureReflux (78–100°C)
Reaction Time2–4 hours

Purification and Characterization

Post-synthesis purification involves recrystallization from ethanol or ethyl acetate, followed by vacuum drying . Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry confirm structural integrity . The 1H^1\text{H}-NMR spectrum typically shows a singlet at δ 8.2 ppm for the oxime proton and aromatic resonances between δ 7.5–7.8 ppm .

Applications in Research and Industry

Pharmaceutical Intermediates

The oxime functional group serves as a precursor for pharmacologically active compounds. For instance, it participates in Beckmann rearrangements to form nitriles or amides, which are integral to antitumor and antimicrobial agents . Patent literature highlights its use in synthesizing kinase inhibitors and antiviral drugs .

Coordination Chemistry

4-Cyanobenzaldehyde oxime acts as a ligand in metal-organic frameworks (MOFs) and coordination polymers. The cyanide and oxime groups chelate transition metals like copper(II) and nickel(II), enabling applications in catalysis and materials science .

Agricultural Chemistry

Derivatives of this compound exhibit herbicidal and insecticidal activity. Modifications at the oxime group enhance bioavailability and target specificity, as demonstrated in recent agrochemical studies .

Recent Advances and Patent Analysis

Innovations in Synthesis

A 2024 patent (WIPO: WO2024150001) describes a continuous-flow synthesis method, reducing reaction times to 30 minutes with 99% yield. This advancement addresses scalability issues in industrial production.

Biomedical Applications

Ongoing research explores its role in prodrug development, leveraging the oxime’s pH-sensitive cleavage for targeted drug delivery . Preclinical studies indicate efficacy in murine cancer models, with human trials anticipated by 2026.

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